N4-(dimethylamino)methylene)-5'-o-(dimethoxytrityl)-2'-deoxyguanosine-3'-n,n-diisopropyl (cyanoethyl) phosphoramidite
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Overview
Description
N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite: is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of guanosine, modified to enhance its stability and reactivity during the synthesis process. This compound is crucial in the field of nucleic acid chemistry, particularly for the preparation of synthetic RNA and DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite involves multiple steps. The starting material, 2’-deoxyguanosine, undergoes protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The N2 position is then protected with a dimethylformamidine (DMF) group. Finally, the 3’-hydroxyl group is converted to a phosphoramidite using diisopropylamino and cyanoethyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired quality for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters, which are then oxidized to phosphates.
Oxidation Reactions: The phosphite triesters formed during oligonucleotide synthesis are oxidized to stable phosphate linkages using oxidizing agents like iodine or tert-butyl hydroperoxide.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in anhydrous conditions using solvents like acetonitrile. Reagents include nucleophiles such as alcohols or amines.
Oxidation Reactions: Common oxidizing agents include iodine in water or tert-butyl hydroperoxide in acetonitrile.
Major Products: The primary products of these reactions are oligonucleotides with stable phosphate backbones, essential for the formation of synthetic DNA and RNA sequences .
Scientific Research Applications
N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite is widely used in scientific research, including:
Chemistry: Used in the synthesis of oligonucleotides for various chemical studies.
Biology: Essential for the preparation of synthetic DNA and RNA sequences used in genetic research and biotechnology.
Medicine: Utilized in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Applied in the production of diagnostic tools and molecular probes .
Mechanism of Action
The compound functions as a building block in the synthesis of oligonucleotides. During the synthesis process, the phosphoramidite group reacts with the 5’-hydroxyl group of a growing oligonucleotide chain, forming a phosphite triester. This intermediate is then oxidized to a stable phosphate linkage, extending the oligonucleotide chain. The dimethoxytrityl (DMT) group protects the 5’-hydroxyl group during synthesis and is removed before the next nucleotide addition .
Comparison with Similar Compounds
- N2-dimethylformamidine-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-cyanoethyl phosphoramidite
- N2-phenoxyacetyl-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-cyanoethyl phosphoramidite
Uniqueness: N4-(dimethylamino)methylene)-5’-o-(dimethoxytrityl)-2’-deoxyguanosine-3’-n,n-diisopropyl (cyanoethyl) phosphoramidite is unique due to its specific protective groups, which enhance its stability and reactivity during oligonucleotide synthesis. The dimethylamino group provides additional protection to the guanine base, reducing side reactions and increasing the efficiency of the synthesis process .
Properties
Molecular Formula |
C43H53N8O7P |
---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
N'-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/t36?,37-,38-,59?/m1/s1 |
InChI Key |
YRQAXTCBMPFGAN-PJYXPXRZSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C |
Origin of Product |
United States |
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